5,5-Di(propan-2-yl)imidazolidine-2,4-dione
Overview
Description
5,5-Di(propan-2-yl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidine-2,4-diones. These compounds are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science. The structure of this compound consists of an imidazolidine ring with two propan-2-yl groups attached to the 5-position, and two carbonyl groups at the 2 and 4 positions.
Mechanism of Action
Target of Action
Similar compounds such as phenytoin derivatives are known to inhibit brain sodium channels , which play a crucial role in the transmission of nerve signals.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, possibly sodium channels, leading to changes in the transmission of nerve signals .
Biochemical Pathways
Based on the known action of similar compounds, it may affect the sodium ion transport pathways, thereby influencing nerve signal transmission .
Result of Action
Based on the known effects of similar compounds, it may lead to changes in nerve signal transmission, potentially having anticonvulsant effects .
Biochemical Analysis
Biochemical Properties
5,5-Di(propan-2-yl)imidazolidine-2,4-dione plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to interact with enzymes involved in metabolic pathways, such as those regulating glucose uptake and the Wnt/β-catenin pathway . These interactions are crucial for its potential therapeutic effects, as they influence various cellular processes and signaling pathways.
Cellular Effects
The effects of this compound on cells are diverse and impactful. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the Wnt/β-catenin pathway can affect cell proliferation and differentiation . Additionally, it has been shown to have anti-inflammatory and anti-cancer properties, further highlighting its potential in therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been reported to inhibit enzymes such as TNKS-1 and TNKS-2, which are involved in various oncogenic pathways . These inhibitory interactions are crucial for its therapeutic potential, as they can modulate key cellular processes and signaling pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for prolonged observation of its effects
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that it exhibits anticonvulsant activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage effects is crucial for determining the therapeutic window and ensuring the safety and efficacy of this compound in potential clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. Its role in the Wnt/β-catenin pathway and glucose uptake highlights its impact on metabolic flux and metabolite levels . These interactions are essential for its therapeutic potential, as they influence key metabolic processes within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. It is transported through specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these mechanisms is essential for optimizing its therapeutic applications and ensuring its efficacy.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within the appropriate cellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Di(propan-2-yl)imidazolidine-2,4-dione typically involves the reaction of urea with isobutyraldehyde in the presence of a catalyst. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the imidazolidine ring. The reaction conditions generally include:
Temperature: 80-100°C
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Solvent: Ethanol or water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters and higher yields. The process involves:
Continuous feeding: of reactants
Optimized reaction conditions: to ensure complete conversion
Purification: of the product using crystallization or distillation techniques
Chemical Reactions Analysis
Types of Reactions
5,5-Di(propan-2-yl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The hydrogen atoms on the imidazolidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
Oxidation products: Imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups
Reduction products: Imidazolidine-2,4-dione derivatives with hydroxyl groups
Substitution products: Imidazolidine-2,4-dione derivatives with various substituted functional groups
Scientific Research Applications
5,5-Di(propan-2-yl)imidazolidine-2,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticonvulsant and anti-inflammatory effects.
Industry: Utilized in the production of polymers and materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diphenylimidazolidine-2,4-dione
- 5-Isopropylimidazolidine-2,4-dione
- 5-Methyl-5-phenylimidazolidine-2,4-dione
Uniqueness
5,5-Di(propan-2-yl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different biological activities and reactivity profiles, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
5,5-di(propan-2-yl)imidazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2/c1-5(2)9(6(3)4)7(12)10-8(13)11-9/h5-6H,1-4H3,(H2,10,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYKGWCUSJAWEU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1(C(=O)NC(=O)N1)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10286671 | |
Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52532-01-1 | |
Record name | NSC47000 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=47000 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5,5-Di(propan-2-yl)imidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10286671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.